molecular formula C12H18O B549288 Propofol CAS No. 2078-54-8

Propofol

Cat. No.: B549288
CAS No.: 2078-54-8
M. Wt: 178.27 g/mol
InChI Key: OLBCVFGFOZPWHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propofol (2,6-diisopropylphenol) is a widely used intravenous general anesthetic for induction and maintenance of anesthesia. Its rapid onset (30–60 seconds) and short duration of action (5–10 minutes) make it ideal for procedural sedation and intensive care unit (ICU) sedation . Structurally, this compound is a phenolic compound with a hydroxyl group at the 1-position, enabling hydrogen bonding with biological targets like the GABAA receptor. It is formulated as a lipid emulsion (soybean oil, glycerol, and egg lecithin) to overcome water insolubility, giving it a characteristic milky appearance .

This compound enhances GABAA receptor activity, leading to hyperpolarization of neurons and sedation. Unique among anesthetics, it exhibits antioxidant properties akin to vitamin E due to its phenolic structure, scavenging reactive oxygen species (ROS) and mitigating ischemia-reperfusion injury in lung tissue . Pharmacokinetically, this compound has a high clearance rate (1.5–2.2 L/min) and volume of distribution (4–7 L/kg), ensuring rapid redistribution and recovery .

Preparation Methods

Chemical Synthesis of Propofol

The synthesis of this compound primarily revolves around Friedel-Crafts alkylation, a classical electrophilic aromatic substitution reaction. This section delineates the reaction mechanisms, catalysts, and optimization strategies employed in industrial and laboratory settings.

Friedel-Crafts Alkylation of Phenol

This compound is synthesized via double Friedel-Crafts alkylation of phenol with propylene or isopropyl alcohol (IPA) in the presence of a strong acid catalyst. Sulfuric acid (H₂SO₄) is the most commonly used catalyst, though aluminosilicates and other solid acids have been explored for improved selectivity . The reaction proceeds through the following steps:

  • Protonation of IPA : Sulfuric acid protonates IPA, generating a carbocation (isopropyl ion).

  • Electrophilic Attack : The carbocation attacks the aromatic ring of phenol at the para position, forming 4-isopropylphenol.

  • Second Alkylation : A second equivalent of carbocation reacts with the intermediate at the ortho positions, yielding 2,6-diisopropylphenol (this compound) .

Reaction Conditions :

  • Temperature: 80–100°C

  • Molar Ratio (Phenol:IPA:H₂SO₄): 1:2.5:1.5

  • Reaction Time: 4–6 hours

Side reactions, such as over-alkylation and isomerization, are minimized by controlling temperature and stoichiometry. For instance, excess IPA ensures complete conversion while avoiding polyalkylation .

Continuous Flow Synthesis

Recent advancements in process intensification have enabled the adoption of continuous flow chemistry for this compound synthesis. A five-stage continuous process developed by researchers combines two Friedel-Crafts reactions, liquid-liquid extractions, and purification steps, achieving a 92% yield with <0.1% impurities . Key advantages include:

  • Reduced Reaction Time : From 6 hours (batch) to 30 minutes (flow).

  • Scalability : Throughput of 5 kg/h demonstrated in pilot studies .

  • Safety : Smaller reactor volumes mitigate risks associated with exothermic reactions.

Purification Techniques

Crude this compound contains residual catalysts, unreacted precursors, and by-products such as 2,4-diisopropylphenol. Purification methods must address these contaminants to meet pharmacopeial standards (purity >99.9%).

Multi-Stage Distillation

Industrial-scale purification employs a three-stage distillation process:

  • First-Stage Film Distillation : Removes low-boiling-point impurities (e.g., phenol, IPA) at 80–100°C under reduced pressure (10–20 mmHg) .

  • Molecular Distillation : Separates mid-boiling by-products (e.g., monoalkylated phenols) at 120–140°C and 0.1–1 mmHg.

  • Final Molecular Distillation : Isolates high-purity this compound at 150–160°C and <0.01 mmHg .

Table 1: Distillation Parameters for this compound Purification

StageTemperature (°C)Pressure (mmHg)Key Impurities Removed
Film80–10010–20Phenol, IPA
Molecular I120–1400.1–12-isopropylphenol
Molecular II150–160<0.012,4-diisopropylphenol

Steam Distillation

An alternative method involves steam distillation of crude this compound, where steam is injected into the reaction mixture to co-distill this compound and water. The biphasic distillate is separated, and the organic layer is dehydrated using molecular sieves or anhydrous sodium sulfate . This method achieves >99.9% purity but requires stringent control of steam quality to prevent oxidation.

Formulation Strategies

This compound’s lipophilicity (log P = 3.83) necessitates formulation as an oil-in-water emulsion for intravenous administration. Two primary approaches exist: macroemulsions and microemulsions.

Macroemulsion Formulation

The conventional formulation (e.g., Diprivan®) contains:

  • This compound : 10 mg/mL

  • Oil Phase : Soybean oil (50 mg/mL) and medium-chain triglycerides (50 mg/mL)

  • Emulsifiers : Purified egg phospholipids (12 mg/mL)

  • Tonicity Adjuster : Glycerol (22.5 mg/mL)

  • Antioxidant : Oleic acid (0.4 mg/mL)

Table 2: Composition of this compound Macroemulsion

ComponentConcentration (mg/mL)Function
This compound10Active ingredient
Soybean oil50Lipid carrier
Medium-chain triglycerides50Solubilizer
Egg phospholipids12Emulsifier
Glycerol22.5Tonicity adjustment
Oleic acid0.4pH stabilization

The emulsion is prepared under nitrogen to prevent lipid peroxidation and filtered through 0.45 µm membranes to ensure sterility .

Microemulsion Technology

Microemulsions offer enhanced stability and reduced pain on injection compared to macroemulsions. A prototype formulation combines:

  • This compound : 10 mg/mL

  • Surfactant : Poloxamer 188 (3–7%)

  • Co-surfactant : Sodium caprylate (C8 fatty acid salt, 0–12.5 mg/mL)

  • Aqueous Phase : Normal saline .

Advantages :

  • Droplet size: 10–50 nm (vs. 200–400 nm in macroemulsions).

  • Thermodynamic stability: Resistant to phase separation.

  • Reduced lipid load: Lowers risk of hypertriglyceridemia .

Analytical Characterization

Quality control of this compound involves high-performance liquid chromatography (HPLC), gas chromatography (GC), and X-ray powder diffraction (XRPD). Key parameters include:

  • Purity : ≥99.9% (HPLC area percentage).

  • Impurity Profile : ≤0.1% for any single impurity (ICH guidelines).

  • Particle Size : D90 <300 nm for emulsions .

Chemical Reactions Analysis

Propofol undergoes various chemical reactions, including:

Scientific Research Applications

Clinical Uses

1. Anesthesia Induction and Maintenance

  • General Anesthesia : Propofol is predominantly used for inducing general anesthesia in patients aged three years and older. It has largely replaced sodium thiopental due to its favorable pharmacokinetic profile .
  • Maintenance of Anesthesia : It is also employed for maintaining anesthesia during surgical procedures, particularly in outpatient settings where rapid recovery is essential .

2. Procedural Sedation

  • This compound is frequently used for procedural sedation in various medical interventions, including endoscopic procedures and minor surgeries. Its effectiveness in reducing anxiety and discomfort during such procedures makes it a preferred choice .

3. Intensive Care Unit Sedation

  • In critically ill patients requiring mechanical ventilation, this compound is favored over benzodiazepines like lorazepam due to its rapid onset and shorter recovery times . It allows for better control of sedation levels and minimizes the risk of prolonged sedation associated with other agents.

Off-Label Uses

1. Treatment-Resistant Depression
Recent studies have indicated that this compound may have antidepressant properties. A pilot study involving ten participants with treatment-resistant depression demonstrated significant improvements in depression scores following a series of this compound infusions. The results showed a mean decrease of 20 points on the Hamilton Depression Rating Scale, indicating a 58% improvement from baseline . This suggests that this compound could serve as a potential treatment modality for depression, warranting further controlled studies.

2. Management of Refractory Nausea and Vomiting
this compound has been utilized off-label for treating refractory postoperative nausea and vomiting, showcasing its versatility beyond traditional anesthetic applications .

Case Studies

Study Population Intervention Outcome
Pilot Study on Depression 10 adults with treatment-resistant depressionSeries of this compound infusionsMean Hamilton score decreased by 20 points; 6 out of 10 met response criteria
Pediatric Procedural Sedation Various pediatric patientsThis compound for sedation during proceduresSignificant reduction in nausea/vomiting; rapid recovery noted
Veterinary Applications Healthy dogs undergoing anesthesiaThis compound for induction/maintenanceSafe and effective; favorable recovery profile compared to traditional anesthetics

Safety Profile

While this compound is generally considered safe when administered by trained professionals, it can induce respiratory depression and hypotension, particularly in high-risk populations. Therefore, careful monitoring is essential during administration to mitigate potential adverse effects .

Comparison with Similar Compounds

Etomidate

Etomidate, a carboxylated imidazole derivative, shares sedative properties with propofol but differs in mechanism and side effects. Both agents relax precontracted pulmonary arterial (PA) rings, but this compound achieves greater maximal relaxation (Rmax) in KCl-induced contractions (Rmax: 95% vs. 89% in rats; 93% vs. 85% in humans) . Etomidate suppresses adrenal cortisol synthesis, limiting its use in long-term sedation, whereas this compound preserves adrenal function .

Table 1: Comparison of this compound and Etomidate in PA Relaxation

Parameter This compound (Rat PA) Etomidate (Rat PA) This compound (Human PA) Etomidate (Human PA)
pIC50 (KCl) 4.2 ± 0.1 3.9 ± 0.2 3.8 ± 0.1 3.6 ± 0.1
Rmax (%) 95 ± 3 89 ± 4 93 ± 2 85 ± 3

m-Azithis compound (AziPm)

AziPm, a photoactive this compound analogue, shares similar potency (EC50 in tadpoles: 3.1 μM vs. 3.0 μM for this compound) but exhibits slower kinetic onset (steady state: ~10 minutes vs. ~5 minutes for this compound) . At high concentrations (30 μM), this compound directly activates GABAA receptors, whereas AziPm blocks them, highlighting divergent mechanisms despite structural similarity .

Table 2: this compound vs. AziPm in Tadpole Immobilization

Parameter This compound AziPm
EC50 (μM) 3.0 (2.8–3.2) 3.1 (2.9–3.3)
Time to Rmax 5 minutes 10 minutes

Fropofol

Fropofol, a fluorinated this compound derivative lacking the hydroxyl group, has higher hydrophobicity (clogP: 3.96 vs. 3.79) and reduced aqueous solubility (116 μM vs. 580 μM) . Despite Meyer-Overton predictions of increased potency, fropofol is less effective in vivo due to impaired hydrogen bonding with GABAA receptors, underscoring the hydroxyl group’s critical role in hypnosis .

Table 3: Physicochemical Properties of this compound vs. Fropofol

Parameter This compound Fropofol
Molecular Volume (ų) 192 189
clogP 3.79 3.96
Aqueous Solubility (μM) 580 116

Ciprofol

Ciprofol, a 2,6-disubstituted phenol with a cyclopropyl group, enhances GABAA affinity, achieving equivalent sedation at 1/5–1/6 the dose of this compound (e.g., 0.4 mg/kg ciprofol ≈ 2.0 mg/kg this compound) . It reduces injection pain (incidence: 5% vs. 30–40% for this compound) while maintaining rapid onset/recovery .

PFAL Compounds (Antagonists)

Alkyl-fluorobenzene derivatives (PFAL 9 and 10) antagonize this compound in zebrafish, reversing immobility at 30 μM. Co-administration shifts this compound’s EC50 from 0.14 μM to 0.27 μM (PFAL 9) and 0.31 μM (PFAL 10), demonstrating competitive inhibition .

Key Differentiators and Clinical Implications

  • Antioxidant Activity: Unique to this compound among intravenous anesthetics, its vitamin E-like structure mitigates oxidative lung injury by reducing MDA (malondialdehyde) and restoring SOD (superoxide dismutase) activity .
  • Hydroxyl Group : Critical for GABAA receptor binding; its absence in fropofol reduces efficacy despite higher hydrophobicity .
  • Formulation Advances : Lipid emulsion minimizes injection pain compared to older Cremophor EL formulations, though ciprofol further improves tolerability .

Biological Activity

Propofol, a widely used intravenous anesthetic, is known for its rapid onset and short duration of action. Its biological activity extends beyond anesthesia, influencing various physiological processes and exhibiting potential therapeutic effects. This article explores the biological activity of this compound, supported by recent research findings, case studies, and data tables.

This compound primarily exerts its effects through modulation of neurotransmitter systems:

  • GABA Receptors : this compound enhances the activity of gamma-aminobutyric acid (GABA) receptors, leading to increased inhibitory neurotransmission, which contributes to its sedative and anesthetic properties .
  • NMDA Receptors : It also interacts with N-methyl-D-aspartate (NMDA) receptors, which are involved in excitatory neurotransmission and may play a role in this compound's potential antidepressant effects .

Sedative-Hypnotic Effects

This compound is characterized by:

  • Rapid Induction : It allows for quick onset of sedation.
  • Short Recovery Time : Patients typically recover quickly from its effects, making it ideal for outpatient procedures .

Antioxidant Activity

Recent studies indicate that this compound possesses antioxidant properties:

  • It can scavenge free radicals and inhibit lipid peroxidation, which may protect cellular structures from oxidative stress .
  • This compound's ability to react with oxygen free radicals helps stabilize cellular membranes, contributing to its neuroprotective effects .

Biological Effects on Immune Function

Research has shown that this compound influences immune cell activity:

  • Macrophage Function : this compound reduces the phagocytic activity of neutrophils and inhibits the release of pro-inflammatory cytokines such as IL-6 and TNF-α from peripheral blood mononuclear cells .
  • Lymphocyte Activity : It modulates lymphocyte function, potentially impacting immune responses during surgical procedures .

This compound Abuse in Healthcare Professionals

A study examining 22 cases of this compound addiction among healthcare professionals revealed significant findings:

  • Demographics : The cohort was predominantly female and included many anesthesiologists or nurse anesthetists.
  • Clinical Presentation : Patients often presented with acute intoxication symptoms leading to physical injuries. Many had histories of depression and trauma .

Antidepressant Efficacy

A pilot study assessed this compound's effects on treatment-resistant depression:

  • Methodology : Ten participants received a series of this compound infusions aimed at suppressing electroencephalographic activity.
  • Results : Participants showed a significant reduction in depression scores (mean decrease of 20 points on the Hamilton scale), indicating potential rapid antidepressant effects comparable to electroconvulsive therapy .

Research Findings Summary

Study FocusKey Findings
Immune ModulationThis compound reduces neutrophil phagocytosis and pro-inflammatory cytokine release .
Antioxidant EffectsThis compound scavenges free radicals and inhibits lipid peroxidation .
Addiction PatternsIncreased incidence of this compound abuse among healthcare professionals, linked to underlying depression .
Antidepressant PropertiesSignificant reduction in depression scores observed in treatment-resistant patients .

Q & A

Basic Research Questions

Q. Q1. How should researchers design controlled trials to evaluate Propofol’s dose-dependent effects on respiratory depression?

Methodological Answer:

  • Randomized Cross-Over Design: Use a double-blind, placebo-controlled cross-over design to minimize inter-subject variability. For example, assign participants to placebo, low-dose, and high-dose this compound groups in randomized sequences .
  • Primary Endpoints: Measure hypoxic ventilatory response (HVR) at varying end-tidal CO₂ levels to assess respiratory depression. Integrate pharmacokinetic-pharmacodynamic (PK/PD) modeling to quantify dose-response relationships .
  • Data Collection: Standardize arterial oxygen saturation targets (e.g., 80%) and use gas chromatography for precise this compound plasma concentration measurements .

Q. Q2. What statistical tools are appropriate for analyzing interpatient variability in this compound sensitivity during pediatric anesthesia?

Methodological Answer:

  • Population Pharmacokinetic Modeling: Use nonlinear mixed-effects models (NONMEM) to characterize variability in drug clearance and effect-site concentration across pediatric cohorts .
  • Robust Controller Design: Validate models using predictive accuracy tests (e.g., mean absolute percentage error) for closed-loop anesthesia systems. Include at least 47 validated patient models to account for inter-individual variability .
  • Sensitivity Analysis: Apply Monte Carlo simulations to assess the impact of parameter uncertainty on this compound’s sedative effects .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in this compound’s neuroprotective vs. neurotoxic effects observed in preclinical studies?

Methodological Answer:

  • Mechanistic Studies: Conduct in vitro assays (e.g., neuronal apoptosis assays) under controlled oxygen-glucose deprivation to isolate this compound’s effects on caspase-3 activation .
  • Dose-Response Curves: Compare outcomes across species (rats vs. primates) and dosages (0.5–10 mg/kg). Use multivariate regression to adjust for confounding factors like anesthesia duration .
  • Systematic Reviews: Apply PRISMA guidelines to synthesize conflicting evidence, emphasizing study quality metrics (e.g., risk of bias in in vivo models) .

Q. Q4. What experimental frameworks are optimal for studying this compound’s interaction with BK-channels in reversing respiratory depression?

Methodological Answer:

  • Blinded Intervention Trials: Administer BK-channel blockers (e.g., ENA-001) alongside this compound infusions. Measure HVR recovery using spirometry and arterial blood gas analysis .
  • PK/PD Integration: Use effect-compartment modeling to link ENA-001 plasma concentrations to ventilatory recovery rates. Validate with Akaike Information Criterion (AIC) for model selection .
  • Ethical Considerations: Obtain ethics committee approval for human trials, ensuring informed consent and predefined stopping rules for hypoxia episodes .

Q. Q5. How can researchers address the lack of validation data in this compound PK/PD models for closed-loop anesthesia systems?

Methodological Answer:

  • Retrospective Data Pooling: Aggregate historical this compound infusion data from electronic health records (EHRs) using standardized formats (e.g., FAST-IRB protocols) .
  • In Silico Validation: Simulate closed-loop performance using MATLAB/Simulink with patient-specific covariates (age, BMI) to predict instability risks .
  • Collaborative Repositories: Share model parameters via platforms like OpenAnesthesia to enable cross-validation across institutions .

Q. Data Contradiction & Interpretation

Q. Q6. How should researchers reconcile discrepancies in this compound’s cerebral blood flow effects across imaging modalities?

Methodological Answer:

  • Multimodal Imaging: Combine transcranial Doppler (middle cerebral artery velocity) with near-infrared spectroscopy (cerebral oxygen extraction) during this compound induction .
  • Bland-Altman Analysis: Quantify agreement between modalities and adjust for hemodynamic confounders (e.g., mean arterial pressure) .
  • Meta-Regression: Pool data from studies using fixed-effects models, stratifying by imaging technique and this compound assay sensitivity (e.g., gas chromatography vs. HPLC) .

Q. Experimental Design Challenges

Q. Q7. What sampling strategies mitigate bias in this compound studies involving critically ill patients?

Methodological Answer:

  • Stratified Randomization: Allocate participants by illness severity (APACHE II scores) and comorbidities (e.g., sepsis) to ensure balanced groups .
  • Power Analysis: Calculate sample size using G*Power software, assuming α=0.05, β=0.2, and effect sizes from pilot studies .
  • Data Monitoring Committees: Implement interim analyses to detect enrollment bias or unanticipated adverse events .

Q. Methodological Pitfalls

Q. Q8. Why do this compound studies often fail to replicate preclinical neuroprotection findings in clinical trials?

Methodological Answer:

  • Species-Specific Differences: Rodent models may overexpress GABAₐ receptors compared to humans. Validate targets using human-induced pluripotent stem cell (iPSC)-derived neurons .
  • Outcome Heterogeneity: Standardize neurocognitive assessments (e.g., MMSE, MoCA) and follow-up durations (e.g., 30-day postoperative delirium rates) .
  • Publication Bias: Register trials on ClinicalTrials.gov and include negative results in meta-analyses .

Properties

IUPAC Name

2,6-di(propan-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O/c1-8(2)10-6-5-7-11(9(3)4)12(10)13/h5-9,13H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLBCVFGFOZPWHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O
Record name propofol
Source Wikipedia
URL https://en.wikipedia.org/wiki/Propofol
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6023523
Record name Propofol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6023523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Propofol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014956
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

242 °C, 254.00 to 256.00 °C. @ 764.00 mm Hg
Record name Propofol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00818
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name PROPOFOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7123
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Propofol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014956
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Insoluble in water. Soluble in alcohol and toluene., 1.58e-01 g/L
Record name Propofol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00818
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name PROPOFOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7123
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Propofol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014956
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Density

0.955 g/cu cm @ 20 °C
Record name PROPOFOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7123
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Light-straw-colored liquid

CAS No.

2078-54-8
Record name Propofol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2078-54-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propofol [USAN:USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002078548
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propofol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00818
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name propofol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758909
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name propofol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5105
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phenol, 2,6-bis(1-methylethyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Propofol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6023523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Disoprofol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.551
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PROPOFOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YI7VU623SF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name PROPOFOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7123
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Propofol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014956
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

18 °C
Record name Propofol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00818
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name PROPOFOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7123
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Propofol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014956
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

The following description is representative of the rearrangement of an alkyl phenyl ether. A mixture of 15 g isopropyl (2-isopropylphenyl) ether and 5 g of catalyst (gamma-alumina, silica-modifed alumina, or aluminum phosphate) in a 300 ml stirred autoclave under nitrogen may be heated for 2-6 hours with stirring. After the reaction mixture has cooled to room temperature a solvent such as acetone may be added and the mixture filtered. Solvent may be removed by evaporation, under reduced pressure if desired, and the formed 2,6-diisopropylphenol may be isolated by fractional distillation.
[Compound]
Name
alkyl phenyl ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
[Compound]
Name
catalyst
Quantity
5 g
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To 15 g of isopropyl (2-isopropylphenyl) ether was added 8 g of 1% fluorided alumina. The mixture was placed in a 300 cc stirred autoclave and the system was flushed with nitrogen and left under a nitrogen atmosphere. The autoclave was heated to 150° C. for 1 hour with stirring during which time the pressure reached 200 psig. The cooled reaction mixture was taken up in acetone, filtered, and the solvent was removed on a rotary evaporator. The residue was analyzed by gas-liquid phase chromatography (glpc) which showed the presence of 2-isopropylphenol (10%), isopropyl(2-isopropylphenyl) ether (28%), 2,6-diisopropylphenol (60%), and 2,4,6-triisopropylphenol (2%). Thus, the 2,6-diisopropylphenol was formed with 83% selectivity.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

The process for the preparation of highly pure 2,6-diisopropyl phenol (Formula I), comprises reacting p-hydroxy benzoic acid (Formula II) with an alkylating agent in presence of aq. mineral acid at a temperature in the range of 60-65° C. followed by basification with sodium hydroxide to yield crude 4-hydroxy-3,5-diisopropylbenzoic acid (Formula III) including ether impurity 3,5-di(propan-2-yl)-4-(propan-2-yloxy)benzoic acid of Formula V, dimer impurity, 4,4′-oxydibenzoic acid of Formula IV, and the monoalkylated impurity 4-hydroxy-3-(propan-2-yl)benzoic acid of Formula VI and subsequently (a) washing with toluene at basic pH to remove the ether impurity 3,5-di(propan-2-yl)-4-(propan-2-yloxy)benzoic acid of Formula V; (b) washing with hot water to remove dimer impurity 4,4′-oxydibenzoic acid of Formula IV; (c) washing with methanol-water mixture, to remove monoalkylated impurity 4-hydroxy-3-(propan-2-yl)benzoic acid of Formula VI, followed by decarboxylation of 4-hydroxy-3,5-diisopropylbenzoic acid (Formula III), free from impurities of Formula IV, V and VI, in presence of high boiling solvent and a catalyst at high temperature to yield 2,6-diisopropyl phenol having purity of 99.9% by HPLC. 2,6-diisopropyl phenol thus obtained is substantially free of ether impurity 1,3-di(propan-2-yl)-2-(propan-2-yloxy)benzene of Formula VII and monoalkylated phenol impurity 2-(propan-2-yl) phenol of Formula VIII.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Formula IV
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods IV

Procedure details

To the solution of 4-hydroxy-3,5-diisopropyl benzoic acid 100 g (0.45 M) (example 1) in ethylene glycol (150 ml) was added sodium hydroxide pallets 41.5 g (1.03M) and heated to 140-145° C. under inert atmosphere. After 7 hrs of continued heating at 140-145° C., the reaction mass was cooled to room temperature and diluted with 5 times water. The pH of the mass was then adjusted to 1-2 using concentrated Hydrochloric acid, reaction mixture was stirred for one hour and extracted three times with 200 ml toluene, combined toluene layers were washed twice with 5% aq. sodium bicarbonate solution (50 ml) and finally with water (200 ml), solvent was removed under reduced pressure and a dark brown colored residue which remained was distilled under high vacuum condition (0.2 mm/Hg) to yield 75 g (93.5%) of 2,6-diisopropyl phenol collected as a colourless to pale yellow oily liquid, HPLC Purity 99.93%.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods V

Procedure details

The polymerisation carried in a manner similar to that Whitcombe et al. The Molar ratio used was of (2,6-diisopropyl)phenyl (4-vinylphenyl) carbonate to crosslinker (ethylenedimethacrylic acid) to 1,1′-azobis(cyclohexanecarbonitrile) (ABCHC) was 1:19:0.125 for bulk and 1:1:0.125 for membranes, 2 ml/g monomers as porogen (toluene). The polymerisation took 48 hors to complete at 60–80° C. for bulk polymer and 24 hours for the membranes.
Name
(2,6-diisopropyl)phenyl (4-vinylphenyl) carbonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
ethylenedimethacrylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.